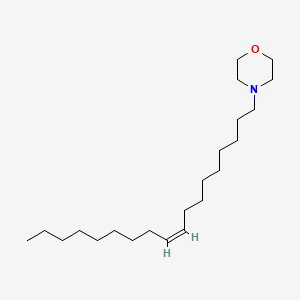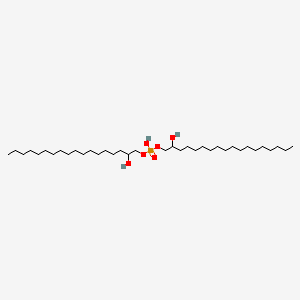![molecular formula C4H6N4O4 B15177478 [[(Aminocarbonyl)amino]carbonyl]oxamide CAS No. 71412-19-6](/img/structure/B15177478.png)
[[(Aminocarbonyl)amino]carbonyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[[(Aminocarbonyl)amino]carbonyl]oxamide: is a chemical compound with the molecular formula C4H6N4O4 It is known for its unique structure, which includes two carbamoyl groups attached to an oxamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [[(Aminocarbonyl)amino]carbonyl]oxamide typically involves the reaction of oxalic acid dihydrazide with urea under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
Oxalic acid dihydrazide+Urea→this compound+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise temperature and pH control to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [[(Aminocarbonyl)amino]carbonyl]oxamide can undergo oxidation reactions, often in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: It can participate in substitution reactions where one of the carbamoyl groups is replaced by another functional group, facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [[(Aminocarbonyl)amino]carbonyl]oxamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It may serve as a model compound for understanding enzyme-substrate interactions.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and resins.
Wirkmechanismus
The mechanism of action of [[(Aminocarbonyl)amino]carbonyl]oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be competitive or non-competitive, depending on the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Oxamide: A simpler analog with two amide groups attached to an oxalyl core.
Carbamoyl derivatives: Compounds with similar carbamoyl functional groups but different core structures.
Uniqueness: What sets [[(Aminocarbonyl)amino]carbonyl]oxamide apart is its dual carbamoyl groups attached to an oxamide core, which imparts unique reactivity and potential for diverse applications. This structure allows for multiple points of functionalization, making it a versatile compound in synthetic chemistry.
Eigenschaften
CAS-Nummer |
71412-19-6 |
|---|---|
Molekularformel |
C4H6N4O4 |
Molekulargewicht |
174.12 g/mol |
IUPAC-Name |
N'-(carbamoylcarbamoyl)oxamide |
InChI |
InChI=1S/C4H6N4O4/c5-1(9)2(10)7-4(12)8-3(6)11/h(H2,5,9)(H4,6,7,8,10,11,12) |
InChI-Schlüssel |
XYISUGIJDGQPCY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(=O)NC(=O)NC(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


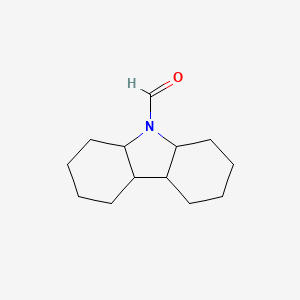
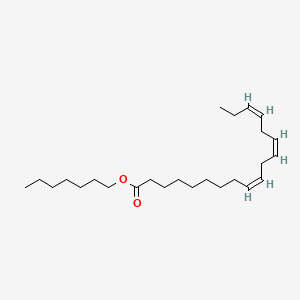
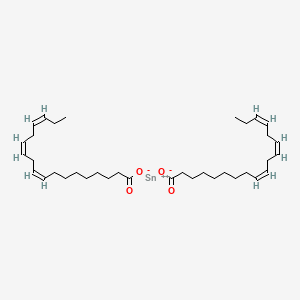

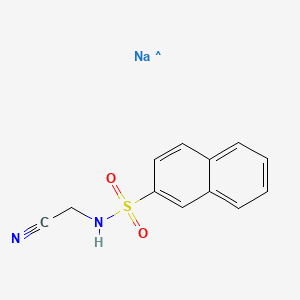
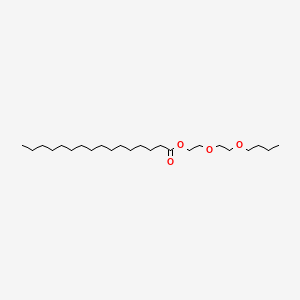
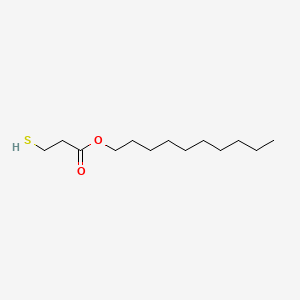
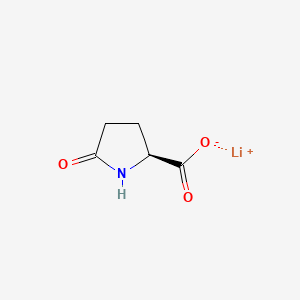
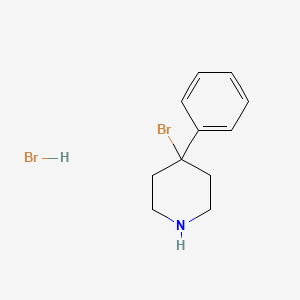
![2-[bis(2-hydroxyethyl)amino]ethanol;(2,3,5-trihydroxyphenyl)methanesulfonic acid](/img/structure/B15177459.png)

